molecular formula C15H19N5O3 B2361900 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034206-90-9

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2361900
CAS No.: 2034206-90-9
M. Wt: 317.349
InChI Key: RNMSVXNOTXYIEX-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound known for its intriguing molecular structure and potential applications in various fields. Its unique combination of pyrazole, pyridazine, and pyrrolidine rings renders it a molecule of interest for both chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally involves multi-step procedures. A typical approach starts with the preparation of key intermediates:

  • Formation of the pyrazole ring: : This involves the cyclization of suitable precursors under conditions such as refluxing in the presence of catalysts like sodium hydroxide or acid media.

  • Pyrrolidine synthesis: : The pyrrolidine moiety can be synthesized using methods like reductive amination.

  • Final coupling: : The pyrazole and pyrrolidine intermediates are then coupled with 6-methoxypyridazine using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized using continuous flow chemistry or automated synthesis systems to enhance yield, reduce waste, and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : Introducing oxidizing agents like potassium permanganate may result in oxidative degradation or transformation of the pyrazole ring.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) could reduce the ketone functional group if present.

  • Substitution: : The methoxy group on the pyridazine ring may be subjected to nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Possible formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of scientific research applications:

  • Chemistry: : Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

  • Medicine: : Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.

  • Industry: : Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, influencing the biological pathways and leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-4-yl)(2-pyrrolidin-1-yl)ethanone

  • (5-methoxy-2-pyridazinyl)pyrrolidine-1-carboxylate

  • (4-pyridazin-3-yl)(5-methyl-1H-pyrazol-3-yl)methanone

Uniqueness

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which provides distinct reactivity patterns and binding capabilities compared to other similar compounds. This uniqueness is essential for its application in targeted chemical synthesis and potential therapeutic uses.

That wraps up the detailed exploration of this compound

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-9-14(10(2)17-16-9)15(21)20-7-6-11(8-20)23-13-5-4-12(22-3)18-19-13/h4-5,11H,6-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMSVXNOTXYIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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